molecular formula C23H21ClN2O3 B4067432 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide

Cat. No.: B4067432
M. Wt: 408.9 g/mol
InChI Key: PGGOKIYNVFQEDZ-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide is an organic compound with a complex structure that includes a chlorophenoxy group, an acetylamino group, and a phenylethyl group attached to a benzamide core

Scientific Research Applications

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride This intermediate is then reacted with 2-aminobenzamide to yield 2-{[(4-chlorophenoxy)acetyl]amino}benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler amine derivatives.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide
  • 2-{[(4-fluorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide
  • 2-{[(4-methylphenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide

Uniqueness

2-{[(4-chlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific properties or activities.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-16(17-7-3-2-4-8-17)25-23(28)20-9-5-6-10-21(20)26-22(27)15-29-19-13-11-18(24)12-14-19/h2-14,16H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOKIYNVFQEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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